Cyclohexyl (4-fluoroanilino)(oxo)acetate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cyclohexyl (4-fluoroanilino)(oxo)acetate typically involves the esterification of cyclohexanol with 4-fluoroaniline and oxoacetic acid. The reaction is usually carried out under acidic conditions, using a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction mixture is heated to reflux, and the product is purified by distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The use of advanced catalysts and automated systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Cyclohexyl (4-fluoroanilino)(oxo)acetate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The fluoroanilino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound derivatives with additional oxygen functionalities, while reduction can produce cyclohexyl (4-fluoroanilino)(hydroxy)acetate.
Scientific Research Applications
Cyclohexyl (4-fluoroanilino)(oxo)acetate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of cyclohexyl (4-fluoroanilino)(oxo)acetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
4-Fluoroaniline: A precursor to cyclohexyl (4-fluoroanilino)(oxo)acetate, used in various chemical syntheses.
Cyclohexanol: Another precursor, commonly used in the production of esters and other derivatives.
Uniqueness
This compound is unique due to its combination of a cyclohexyl group, a 4-fluoroanilino group, and an oxoacetate moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
CAS No. |
69066-47-3 |
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Molecular Formula |
C14H16FNO3 |
Molecular Weight |
265.28 g/mol |
IUPAC Name |
cyclohexyl 2-(4-fluoroanilino)-2-oxoacetate |
InChI |
InChI=1S/C14H16FNO3/c15-10-6-8-11(9-7-10)16-13(17)14(18)19-12-4-2-1-3-5-12/h6-9,12H,1-5H2,(H,16,17) |
InChI Key |
HDJJZWGCIUOQMV-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)OC(=O)C(=O)NC2=CC=C(C=C2)F |
Origin of Product |
United States |
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